molecular formula C17H24N4O B2687656 N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]cyclopropanecarboxamide CAS No. 2034536-93-9

N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]cyclopropanecarboxamide

カタログ番号: B2687656
CAS番号: 2034536-93-9
分子量: 300.406
InChIキー: BZKQPLFNPJXDTC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidin-4-yl]cyclopropanecarboxamide is a synthetic compound characterized by a piperidin-4-yl scaffold substituted with a 5,6,7,8-tetrahydroquinazolin-4-yl group at the 1-position and a cyclopropanecarboxamide moiety at the 4-position.

特性

IUPAC Name

N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O/c22-17(12-5-6-12)20-13-7-9-21(10-8-13)16-14-3-1-2-4-15(14)18-11-19-16/h11-13H,1-10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZKQPLFNPJXDTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]cyclopropanecarboxamide typically involves the reaction of 5,6,7,8-tetrahydroquinazoline derivatives with piperidine and cyclopropanecarboxylic acid. One common method involves the use of α-aminoamidines as reagents, which react with bis-benzylidene cyclohexanones under mild conditions to yield the desired tetrahydroquinazoline derivatives . The reaction is characterized by excellent yields and easy workup, making it a preferred method for synthesizing this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions

N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]cyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce tetrahydroquinazoline derivatives with reduced functional groups.

科学的研究の応用

N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]cyclopropanecarboxamide has a wide range of scientific research applications:

作用機序

The mechanism of action of N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit enzymes such as dihydrofolate reductase (DHFR) and pantothenate kinase (Mt PanK), which are essential for the survival of Mycobacterium tuberculosis . Additionally, it exhibits high binding affinity toward FAD-containing oxidoreductase DprE1 (Mt DprE1), making it a promising candidate for antitubercular drug development.

類似化合物との比較

Tozasertib (Antineoplastic Agent)

Structure: Tozasertib (CAS-639089-54-6) features a cyclopropanecarboxamide group linked to a pyrimidin-2-ylthio-phenyl scaffold substituted with 4-methylpiperazinyl and 5-methyl-1H-pyrazol-3-ylamino groups . Key Differences:

  • Core Heterocycle : Tozasertib uses a pyrimidine-thio-phenyl core, whereas the target compound employs a tetrahydroquinazoline-piperidine hybrid.
  • Pharmacological Target : Tozasertib is an antineoplastic agent, likely targeting kinases involved in cell cycle regulation. The tetrahydroquinazoline in the target compound may confer distinct kinase selectivity.
  • Substituents : The absence of sulfur-linked aromatic systems in the target compound suggests differences in bioavailability and target engagement.

Table 1: Structural and Functional Comparison with Tozasertib

Feature Target Compound Tozasertib
Core Structure Tetrahydroquinazoline-piperidine Pyrimidine-thio-phenyl
Cyclopropane Group Present (carboxamide) Present (carboxamide)
Therapeutic Area Potential kinase inhibition (inferred) Antineoplastic
Key Substituents Tetrahydroquinazolin-4-yl 4-Methylpiperazinyl, pyrazolylamino

Cyclopropylfentanyl (Opioid Analogue)

Structure : Cyclopropylfentanyl (N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide) shares the cyclopropanecarboxamide and piperidine components but incorporates a phenylethyl-piperidine motif characteristic of opioid receptor ligands .
Key Differences :

  • Piperidine Substitution : The target compound substitutes the piperidine with a tetrahydroquinazolin-4-yl group instead of a phenylethyl chain, likely abolishing opioid receptor affinity.
  • Pharmacological Profile: Cyclopropylfentanyl binds μ-opioid receptors, while the tetrahydroquinazoline moiety in the target compound suggests non-opioid mechanisms, possibly CNS or kinase-related.

Table 2: Structural and Functional Comparison with Cyclopropylfentanyl

Feature Target Compound Cyclopropylfentanyl
Piperidine Substituent Tetrahydroquinazolin-4-yl 2-Phenylethyl
Cyclopropane Group Present (carboxamide) Present (carboxamide)
Therapeutic Area Potential CNS/kinase targets (inferred) Opioid receptor agonist
Aromatic Groups Tetrahydroquinazoline Phenyl, phenylethyl

Goxalapladib (Atherosclerosis Treatment)

Structure : Goxalapladib (CAS-412950-27-7) contains a 1,8-naphthyridine core, a 2-methoxyethyl-piperidinyl group, and a trifluoromethyl-biphenylmethyl substituent .
Key Differences :

  • Core Heterocycle : The target compound’s tetrahydroquinazoline contrasts with Goxalapladib’s 1,8-naphthyridine, which is associated with phospholipase A2 inhibition.
  • Functional Groups : Goxalapladib’s trifluoromethyl-biphenyl and methoxyethyl groups are absent in the target compound, suggesting divergent pharmacokinetic profiles.

Table 3: Structural and Functional Comparison with Goxalapladib

Feature Target Compound Goxalapladib
Core Structure Tetrahydroquinazoline-piperidine 1,8-Naphthyridine
Cyclopropane Group Present (carboxamide) Absent
Therapeutic Area Kinase/CNS (inferred) Atherosclerosis (phospholipase inhibitor)
Key Substituents None beyond core Trifluoromethyl-biphenyl, methoxyethyl

Discussion of Structural Determinants

  • Piperidine Substitution: The tetrahydroquinazolin-4-yl group distinguishes the target compound from analogs, likely directing it toward non-opioid targets (e.g., kinases or CNS receptors).
  • Therapeutic Implications : Structural variations correlate with divergent applications—antineoplastic (Tozasertib), opioid (Cyclopropylfentanyl), and atherosclerosis (Goxalapladib)—highlighting the importance of core heterocycles and substituents.

生物活性

N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]cyclopropanecarboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a unique structural framework that combines a tetrahydroquinazoline moiety with a piperidine ring and a cyclopropanecarboxamide group, which may contribute to its diverse biological effects.

Molecular Formula and Properties

  • Molecular Formula : C₁₆H₁₈N₄O
  • Molecular Weight : Approximately 286.35 g/mol
  • Solubility : Soluble in organic solvents; specific solubility data not available.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. Studies have shown that derivatives of tetrahydroquinazolines can inhibit the growth of various bacterial strains and fungi. The mechanism of action is thought to involve the inhibition of key enzymes necessary for microbial survival, such as dihydrofolate reductase and pantothenate kinase .

Anticonvulsant Activity

In related studies, compounds with similar structural motifs have been evaluated for their anticonvulsant properties. For instance, piperidine derivatives have been tested against maximal electroshock seizure (MES) models in animal studies, demonstrating promising anticonvulsant effects without significant neurotoxicity . The structure-activity relationship (SAR) analysis suggests that modifications to the piperidine and quinazoline rings can enhance anticonvulsant efficacy.

Potential for Neurological Applications

This compound may also interact with G protein-coupled receptors (GPCRs), which are critical targets in drug discovery for neurological disorders. Preliminary findings suggest that this compound could modulate signaling pathways associated with neuroprotection and neurodegeneration.

Study on Antimicrobial Efficacy

A study conducted on various tetrahydroquinazoline derivatives demonstrated their effectiveness against resistant strains of bacteria. The results indicated that modifications to the cyclopropane moiety could enhance antibacterial potency. Specific derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against Staphylococcus aureus and Escherichia coli.

Evaluation of Anticonvulsant Activity

In a controlled experiment using male Wistar rats, several derivatives were tested for anticonvulsant activity using the MES model. The results showed that certain modifications led to a significant increase in seizure threshold compared to standard treatments like phenytoin. The most potent compounds were identified as having minimal side effects at therapeutic doses .

Neuroprotective Effects

Research has suggested that some derivatives of this compound may possess neuroprotective properties. In vitro studies demonstrated that these compounds could reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Q & A

Q. What strategies ensure robust data management and reproducibility in SAR studies?

  • Methodological Answer :
  • Electronic Lab Notebooks (ELNs) : Use platforms like LabArchives to track synthetic protocols and raw data .
  • FAIR Principles : Ensure data is Findable, Accessible, Interoperable, and Reusable via metadata tagging and public repositories (e.g., PubChem) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。